![molecular formula C20H18N2O2 B11546949 2-methoxy-5-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol](/img/structure/B11546949.png)
2-methoxy-5-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol is an organic compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of 2-methoxy-5-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Analyse Chemischer Reaktionen
2-methoxy-5-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The methoxy and imino groups can participate in substitution reactions, where nucleophiles or electrophiles replace these groups under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol has several applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of various azo dyes and dithiocarbamates.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential antioxidant and anti-inflammatory properties are being explored for therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-methoxy-5-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic and imino groups enable it to form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-methoxy-5-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol include:
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
These compounds share structural similarities but differ in their substituents, which can influence their reactivity and applications. The unique combination of methoxy and imino groups in this compound distinguishes it from its analogs, providing distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H18N2O2 |
---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
5-[(4-anilinophenyl)iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H18N2O2/c1-24-20-12-7-15(13-19(20)23)14-21-16-8-10-18(11-9-16)22-17-5-3-2-4-6-17/h2-14,22-23H,1H3 |
InChI-Schlüssel |
PMAFBPHLEMCHLQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.